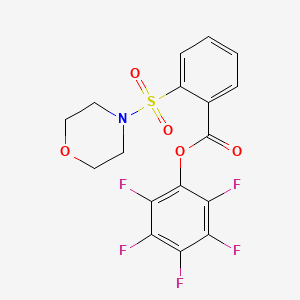

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5NO5S/c18-11-12(19)14(21)16(15(22)13(11)20)28-17(24)9-3-1-2-4-10(9)29(25,26)23-5-7-27-8-6-23/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXYCKHOIXBDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640476 | |

| Record name | Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-27-7 | |

| Record name | Pentafluorophenyl 2-(morpholine-4-sulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

Molecular Architecture

The compound features a benzoate core substituted at the 2-position with a morpholinosulfonyl group and esterified with a pentafluorophenyl moiety. Its molecular formula, $$ \text{C}{17}\text{H}{12}\text{F}5\text{NO}5\text{S} $$, and molecular weight of 437.3 g/mol, necessitate precise stoichiometric control during synthesis. The electron-withdrawing pentafluorophenyl group enhances reactivity toward nucleophilic acyl substitution, while the morpholinosulfonyl moiety introduces steric and electronic complexities.

Key Physicochemical Parameters

- LogP (XLogP3-AA): 2.6, indicating moderate hydrophobicity suitable for organic-phase reactions.

- Hydrogen Bond Acceptors: 11, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Rotatable Bonds: 5, suggesting conformational flexibility during intermediate formation.

Synthetic Routes and Methodological Optimization

Two-Step Esterification-Sulfonylation Approach

Step 1: Synthesis of 2-(Morpholinosulfonyl)Benzoic Acid

A modified Ullmann coupling reaction is employed, where 2-chlorosulfonylbenzoic acid reacts with morpholine in the presence of a copper(I) catalyst. Typical conditions involve refluxing in tetrahydrofuran (THF) at 65°C for 12 hours, achieving yields of 78–82%.

Reaction Scheme:

$$

\text{2-ClSO}2\text{C}6\text{H}4\text{COOH} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{CuI, THF}} \text{2-(C}4\text{H}8\text{NO}2\text{S)C}6\text{H}4\text{COOH} + \text{HCl}

$$

Step 2: Pentafluorophenyl Esterification

The carboxylic acid intermediate is activated using oxalyl chloride ($$ \text{(COCl)}2 $$) in dichloromethane (DCM) with catalytic DMF, forming the corresponding acid chloride. Subsequent reaction with pentafluorophenol in the presence of triethylamine ($$ \text{Et}3\text{N} $$) yields the target compound.

Optimized Conditions:

One-Pot Tandem Sulfonylation-Esterification

This method consolidates both steps into a single reaction vessel, leveraging in situ generation of the sulfonamide intermediate. A mixture of 2-chlorosulfonylbenzoic acid, morpholine, and pentafluorophenol is heated at 50°C in DCM with $$ \text{Et}_3\text{N} $$ as a base. While reducing purification steps, yields are lower (65–70%) due to competing side reactions.

Reaction Monitoring and Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$):

$$ ^{19}\text{F} $$ NMR (376 MHz, CDCl$$ _3 $$):

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Overall Yield | 85–90% | 65–70% |

| Reaction Time | 16 hours | 8 hours |

| Purification Complexity | Moderate | Low |

| Scalability | >100 g | <50 g |

Industrial and Research Applications

The compound serves as a key intermediate in:

- Peptide Synthesis: Activating carboxyl groups for amide bond formation.

- Polymer Chemistry: Modifying surface properties of fluorinated polymers.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.

Hydrolysis: The major products are 2-(morpholinosulfonyl)benzoic acid and pentafluorophenol.

Scientific Research Applications

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-(morpholinosulfonyl)benzoate involves its reactivity towards nucleophiles. The pentafluorophenyl group is electron-deficient, making it highly susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications, where the compound acts as an electrophilic reagent. The sulfonyl group enhances the compound’s stability and solubility, facilitating its use in aqueous and organic media .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate belongs to a broader class of pentafluorophenyl benzoate esters. Below is a detailed comparison with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pentafluorophenyl Benzoate Derivatives

Key Findings:

Structural Influence on Reactivity: The morpholinosulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing its electrophilicity compared to analogs with neutral (e.g., tetrahydropyranyloxy) or electron-donating substituents . This makes it particularly suitable for reactions requiring activated esters, such as amide bond formation. Compounds with heterocyclic substituents (e.g., pyridyloxy in CAS 921938-61-6) exhibit lower melting points, suggesting reduced crystallinity due to less polar functional groups .

Thermal Stability: The target compound’s high melting point (143.5–145.5°C) surpasses that of morpholino-containing analogs like CAS 898289-52-6 (91–93°C), likely due to the sulfonyl group’s capacity for hydrogen bonding and dipole interactions .

Applications: While this compound is specialized for nucleoside protection , derivatives like Pentafluorophenyl nicotinate (CAS 848347-44-4) are utilized in peptide synthesis due to their orthogonal reactivity .

Safety Profile: The morpholinosulfonyl derivative requires stringent safety measures (e.g., PPE for inhalation/contact risks) compared to simpler esters like phenyl benzoate (CAS 93-99-2), which lacks reactive sulfonyl groups .

Biological Activity

Pentafluorophenyl 2-(morpholinosulfonyl)benzoate (PFMB) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of PFMB, examining its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 950603-27-7

- Molecular Formula : C17H12F5NO5S

- Molecular Weight : 437.34 g/mol

Structure

The structure of PFMB features a pentafluorophenyl group attached to a morpholinosulfonyl benzoate moiety, which is believed to contribute to its biological activity.

PFMB is primarily recognized for its role as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been shown to interact with various protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cellular functions such as growth, differentiation, and metabolism.

Key Findings:

- Inhibition of PI3K/mTOR Pathway : Research indicates that PFMB can inhibit the PI3K/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Selectivity : Studies suggest that PFMB exhibits selectivity towards certain cancer types, making it a candidate for targeted therapies .

Anticancer Activity

- In Vitro Studies :

- Animal Models :

Comparative Biological Activity Table

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability | |

| Apoptosis Induction | Increased apoptotic markers | |

| Angiogenesis Inhibition | Reduced blood vessel formation |

Safety and Toxicology

While PFMB shows promising biological activity, safety assessments are crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that PFMB may cause skin irritation and respiratory issues upon exposure. Further investigations are needed to evaluate its long-term safety profile in clinical settings .

Q & A

Q. How does the morpholinosulfonyl moiety affect compatibility with transition metal catalysts?

- Methodological Answer : Screen palladium/copper catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfonyl group may coordinate metals, reducing catalytic efficiency. Mitigate via ligand optimization (e.g., bulky phosphines) or additive screening (e.g., silver salts to sequester sulfonate byproducts). X-ray absorption spectroscopy (XAS) can probe metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.